molecular formula C24H17BrN2O B11570586 6-(4-Bromophenyl)-9,10-dimethylbenzo[a]phenazin-5-ol

6-(4-Bromophenyl)-9,10-dimethylbenzo[a]phenazin-5-ol

Cat. No.: B11570586
M. Wt: 429.3 g/mol
InChI Key: ZYXXBLXIUKJFFP-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-9,10-dimethylbenzo[a]phenazin-5-ol is a synthetic organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . This particular compound features a bromophenyl group and dimethyl substitutions, which may enhance its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)-9,10-dimethylbenzo[a]phenazin-5-ol typically involves multi-step organic reactions. One common method is the condensation of 1,2-diaminobenzenes with appropriate aldehydes or ketones, followed by cyclization and functional group modifications . The Wohl–Aue method and Beirut method are often employed for the synthesis of phenazine derivatives .

Industrial Production Methods

Industrial production of phenazine derivatives, including this compound, may involve large-scale batch reactions under controlled conditions. The use of catalysts, such as palladium, and optimized reaction parameters, including temperature and pressure, are crucial for achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)-9,10-dimethylbenzo[a]phenazin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

6-(4-Bromophenyl)-9,10-dimethylbenzo[a]phenazin-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-9,10-dimethylbenzo[a]phenazin-5-ol involves its interaction with molecular targets such as enzymes and DNA. The compound may inhibit enzyme activity or interfere with DNA replication, leading to its antimicrobial and antitumor effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Bromophenyl)-9,10-dimethylbenzo[a]phenazin-5-ol is unique due to its specific substitutions, which may enhance its chemical reactivity and biological activity compared to other phenazine derivatives. Its bromophenyl group and dimethyl substitutions provide distinct properties that can be leveraged in various scientific and industrial applications .

Properties

Molecular Formula

C24H17BrN2O

Molecular Weight

429.3 g/mol

IUPAC Name

6-(4-bromophenyl)-9,10-dimethylbenzo[a]phenazin-5-ol

InChI

InChI=1S/C24H17BrN2O/c1-13-11-19-20(12-14(13)2)27-23-21(15-7-9-16(25)10-8-15)24(28)18-6-4-3-5-17(18)22(23)26-19/h3-12,28H,1-2H3

InChI Key

ZYXXBLXIUKJFFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C3C(=C(C4=CC=CC=C4C3=N2)O)C5=CC=C(C=C5)Br

Origin of Product

United States

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